molecular formula C34H26N8Na2O10S2 B14156344 4,4'-Bis((4-methoxy-6-phenoxy-s-triazin-2-yl)amino)-2,2'-stilbenedisulfonic acid disodium salt CAS No. 12768-97-7

4,4'-Bis((4-methoxy-6-phenoxy-s-triazin-2-yl)amino)-2,2'-stilbenedisulfonic acid disodium salt

Cat. No.: B14156344
CAS No.: 12768-97-7
M. Wt: 816.7 g/mol
InChI Key: QOUSWCXOGQNVHK-QDBORUFSSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium 4,4’-bis[4-methoxy-6-phenoxy-1,3,5-triazin-2-ylamino]stilbene-2,2’-disulphonate is a synthetic organic compound widely used as a fluorescent whitening agent. It is known for its ability to absorb ultraviolet light and re-emit it as visible blue light, thereby enhancing the appearance of whiteness in materials such as textiles and paper .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 4,4’-bis[4-methoxy-6-phenoxy-1,3,5-triazin-2-ylamino]stilbene-2,2’-disulphonate typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

Disodium 4,4’-bis[4-methoxy-6-phenoxy-1,3,5-triazin-2-ylamino]stilbene-2,2’-disulphonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation and reduction can modify the stilbene moiety .

Scientific Research Applications

Disodium 4,4’-bis[4-methoxy-6-phenoxy-1,3,5-triazin-2-ylamino]stilbene-2,2’-disulphonate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb ultraviolet light and re-emit it as visible blue light. This fluorescence mechanism involves the excitation of electrons to higher energy states and their subsequent return to the ground state, emitting light in the process. The molecular targets include the chromophores in the compound, which are responsible for its fluorescent properties .

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4,4’-bis[4-anilino-6-methoxy-1,3,5-triazin-2-ylamino]stilbene-2,2’-disulphonate
  • Disodium 4,4’-bis[4,6-dianilino-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulphonate

Uniqueness

Disodium 4,4’-bis[4-methoxy-6-phenoxy-1,3,5-triazin-2-ylamino]stilbene-2,2’-disulphonate is unique due to its specific substitution pattern on the triazine ring, which imparts distinct fluorescent properties and enhances its effectiveness as a whitening agent compared to other similar compounds .

Properties

CAS No.

12768-97-7

Molecular Formula

C34H26N8Na2O10S2

Molecular Weight

816.7 g/mol

IUPAC Name

disodium;5-[(4-methoxy-6-phenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-methoxy-6-phenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C34H28N8O10S2.2Na/c1-49-31-37-29(39-33(41-31)51-25-9-5-3-6-10-25)35-23-17-15-21(27(19-23)53(43,44)45)13-14-22-16-18-24(20-28(22)54(46,47)48)36-30-38-32(50-2)42-34(40-30)52-26-11-7-4-8-12-26;;/h3-20H,1-2H3,(H,43,44,45)(H,46,47,48)(H,35,37,39,41)(H,36,38,40,42);;/q;2*+1/p-2/b14-13+;;

InChI Key

QOUSWCXOGQNVHK-QDBORUFSSA-L

Isomeric SMILES

COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)OC5=CC=CC=C5)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])OC6=CC=CC=C6.[Na+].[Na+]

Canonical SMILES

COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)OC5=CC=CC=C5)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])OC6=CC=CC=C6.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.